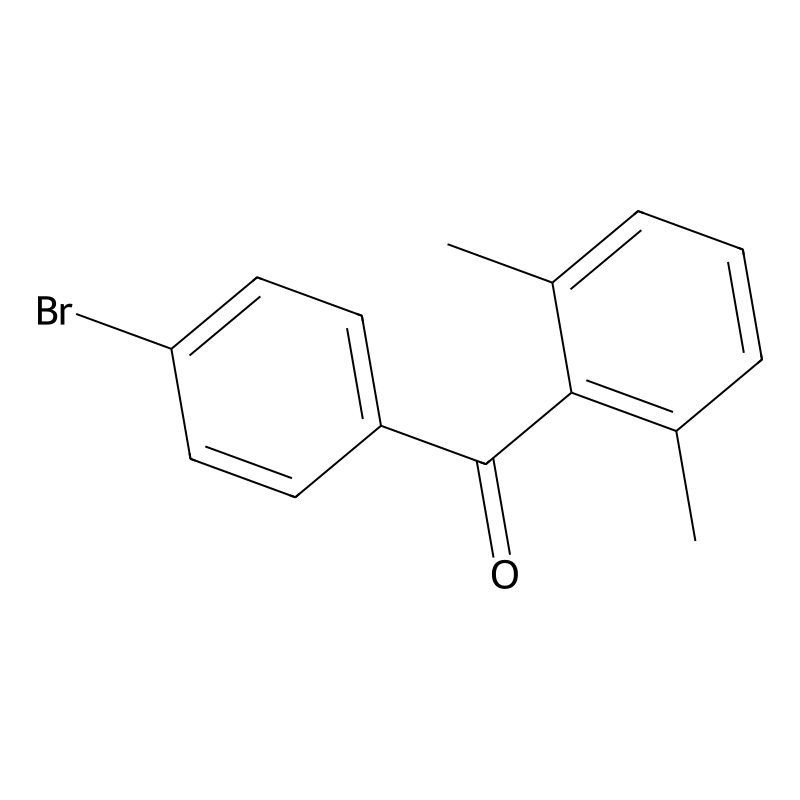

4-Bromo-2',6'-dimethylbenzophenone

Catalog No.

S6605754

CAS No.

1936834-74-0

M.F

C15H13BrO

M. Wt

289.17 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1936834-74-0

Product Name

4-Bromo-2',6'-dimethylbenzophenone

IUPAC Name

(4-bromophenyl)-(2,6-dimethylphenyl)methanone

Molecular Formula

C15H13BrO

Molecular Weight

289.17 g/mol

InChI

InChI=1S/C15H13BrO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3

InChI Key

UPBMJUOFDPISMT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)Br

4-Bromo-2',6'-dimethylbenzophenone (BDMP) is a chemical compound that has attracted significant scientific interest due to its unique physical and chemical properties. BDMP has been synthesized and characterized in various studies, and its potential applications in scientific experiments and industrial processes have been explored. This paper will provide a comprehensive overview of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of BDMP.

BDMP, also known as photoinitiator 819, is a yellow crystalline powder with the chemical formula C17H15BrO. It is a type II photoinitiator that absorbs light in the UVB and UVA regions, and upon excitation, it undergoes a photoreaction generating free radicals that initiate the polymerization of unsaturated compounds. BDMP was first synthesized in the 1960s, and it was initially used as a photoinitiator in dental materials. Since then, it has found applications in various fields, including printing, electronics, and coatings.

BDMP has a melting point of 98-101 °C and a boiling point of 380 °C. It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane. BDMP is stable under normal conditions, but it can decompose upon exposure to light or heat, leading to the formation of toxic byproducts such as hydrogen bromide.

BDMP can be synthesized using various chemical methods, including Friedel-Crafts acylation, the N-bromosuccinimide method, and the bromination of 2',6'-dimethylacetophenone. The identity and purity of BDMP can be characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

BDMP can be analyzed using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These techniques can be used to determine the purity, identity, and concentration of BDMP in various samples.

BDMP has been shown to exhibit some biological activity, including antimicrobial and antiviral properties. However, it has also been shown to be genotoxic and cytotoxic in various cell lines, and its long-term effects on human health are not well-established.

BDMP is considered to be a hazardous substance, and it should be handled with care. Exposure to BDMP can cause skin and eye irritation, and it may be harmful if ingested or inhaled. Therefore, proper safety procedures should be followed when working with BDMP in scientific experiments.

BDMP has found applications in various scientific experiments, including polymerization reactions, photoresists, and 3D printing. It has also been used as a photoinitiator in dental materials, as well as a sensitizer in photocatalytic reactions.

Research on BDMP is ongoing, and new applications and properties are being discovered. Recent studies have focused on the synthesis of novel derivatives of BDMP and their applications in various fields, including drug delivery, coatings, and sensors.

The unique physical and chemical properties of BDMP make it a promising compound for various applications in research and industry. Its potential applications include photopolymerization reactions, photocatalysis, and drug delivery.

Despite its potential applications, BDMP has some limitations, including its toxicity and environmental impact. Future research should focus on developing safer and more environmentally-friendly alternatives to BDMP, as well as exploring its properties and applications in emerging fields such as nanotechnology and biotechnology. Additionally, there is a need for further studies to establish the long-term effects of BDMP on human health and the environment.

for research on BDMP include:

1. Synthesis of novel BDMP derivatives with improved properties and applications.

2. Development of safer and more environmentally-friendly alternatives to BDMP.

3. Exploration of BDMP's properties and applications in emerging fields such as nanotechnology and biotechnology.

4. Investigation of the long-term effects of BDMP on human health and the environment.

5. Optimization of the synthesis and characterization of BDMP for large-scale production.

1. Synthesis of novel BDMP derivatives with improved properties and applications.

2. Development of safer and more environmentally-friendly alternatives to BDMP.

3. Exploration of BDMP's properties and applications in emerging fields such as nanotechnology and biotechnology.

4. Investigation of the long-term effects of BDMP on human health and the environment.

5. Optimization of the synthesis and characterization of BDMP for large-scale production.

In conclusion, BDMP is a unique and promising compound that has found applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been reviewed in this paper. Future research on BDMP should focus on developing safer and more environmentally-friendly alternatives, as well as exploring its properties and applications in emerging fields of research.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

288.01498 g/mol

Monoisotopic Mass

288.01498 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds